molecular formula C11H15NO B1315720 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 50399-51-4

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1315720
CAS No.: 50399-51-4
M. Wt: 177.24 g/mol
InChI Key: XVZQKVKVDOXQJG-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: is an organic compound with the molecular formula C11H15NO It is a derivative of tetrahydronaphthalene, featuring a methoxy group at the 7th position and an amine group at the 1st position

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is used as an intermediate in the synthesis of various complex organic molecules.

Biology:

    Biological Studies: The compound is used in studies related to neurotransmitter analogs and receptor binding.

Medicine:

    Pharmaceutical Research: It serves as a precursor or building block in the development of pharmaceutical agents, particularly those targeting neurological pathways.

Industry:

    Chemical Manufacturing: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxy-1-tetralone.

    Reduction: The ketone group of 7-methoxy-1-tetralone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then converted to the amine via reductive amination. This step involves the use of an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can undergo further reduction to form more saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: More saturated amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and amine groups play crucial roles in binding to these targets, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 7-Ethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
  • 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
  • 7-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine

Comparison:

  • 7-Ethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with an ethoxy group instead of a methoxy group, which may affect its reactivity and binding properties.
  • 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group, leading to different chemical and biological properties.
  • 7-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine: The hydroxy group can form hydrogen bonds, potentially altering its solubility and interaction with biological targets.

The uniqueness of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZQKVKVDOXQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (400 MHz, CDCl3) δ 6.99, 6.75, 3.95, 3.82, 2.74, 2.05, 1.96, 1.71, 1.67, 1.56; 13C NMR (100 MHz, CDCl3) δ 158.28, 142.62, 130.30, 129.19, 113.44, 112.88, 55.73, 50.12, 34.17, 29.12, 20.26.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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